1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine
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Overview
Description
1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a piperazine moiety
Mechanism of Action
Target of Action
The primary target of 1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states .
Mode of Action
The compound interacts with its target, PERK, and inhibits its activation . This interaction results in changes in the cellular response to endoplasmic reticulum stress, potentially altering disease progression .
Biochemical Pathways
The compound affects the PERK pathway, which is part of the unfolded protein response (UPR). The UPR is activated in response to endoplasmic reticulum stress, and PERK activation is one of its key components. By inhibiting PERK, the compound can modulate the UPR and potentially affect downstream effects such as protein synthesis and cell survival .
Result of Action
The inhibition of PERK activation by the compound can result in the modulation of the UPR. This can lead to changes in cell survival and protein synthesis, potentially impacting disease progression . In a study, it was found that the compound inhibits the growth of a human tumor xenograft in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea to form the thiadiazole ring. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated derivatives.
Scientific Research Applications
1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Properties
IUPAC Name |
5-piperazin-1-yl-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4S/c15-14(16,17)11-3-1-2-10(8-11)9-12-19-13(22-20-12)21-6-4-18-5-7-21/h1-3,8,18H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMKKHIEOZZLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.